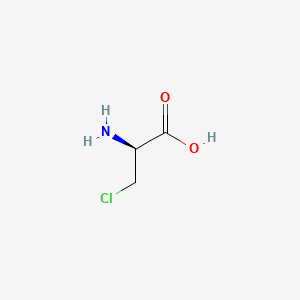

3-chloro-D-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-chloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBJGPTTYPEMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927558 | |

| Record name | beta-Chloroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3981-36-0, 39217-38-4, 13215-35-5 | |

| Record name | β-Chloroalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3981-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC337715 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Chloroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-chloro-D-alanine from Serine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-D-alanine is a non-proteinogenic amino acid of significant interest in the pharmaceutical and biotechnology sectors. Its utility as a versatile building block for the synthesis of various bioactive molecules, including antibiotics and enzyme inhibitors, has driven the development of efficient and stereoselective synthetic routes. This guide provides a comprehensive technical overview of the primary methods for the synthesis of 3-chloro-D-alanine, with a focus on pathways originating from the readily available precursor, D-serine. Both established chemical methodologies and emerging enzymatic strategies will be explored in detail, providing researchers and drug development professionals with a thorough understanding of the available synthetic options, their underlying mechanisms, and practical implementation.

Introduction: The Significance of 3-chloro-D-alanine

3-chloro-D-alanine serves as a crucial chiral intermediate in the synthesis of a variety of compounds with therapeutic potential. The presence of the chlorine atom at the β-position provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functional groups to create novel amino acid derivatives. This versatility has been exploited in the development of enzyme inhibitors, particularly those targeting pyridoxal phosphate (PLP)-dependent enzymes, and in the synthesis of complex peptide structures. The D-configuration is often essential for biological activity, lending to increased metabolic stability or specific interactions with biological targets. Consequently, the stereospecific synthesis of 3-chloro-D-alanine is of paramount importance.

Chemical Synthesis Strategies from D-Serine

The conversion of D-serine to 3-chloro-D-alanine involves the substitution of the hydroxyl group with a chlorine atom. This transformation can be achieved through several chemical routes, with two prominent methods involving the use of N-chlorosuccinimide (NCS) with a thiourea catalyst, and thionyl chloride (SOCl₂).

Chlorination using N-Chlorosuccinimide (NCS) and Thiourea

This method offers a mild and efficient way to chlorinate D-serine, proceeding via a nucleophilic substitution mechanism. The combination of NCS as the chlorine source and thiourea as a catalyst provides a selective and high-yielding transformation.[1]

The reaction is believed to proceed through the activation of the hydroxyl group of serine. Thiourea is thought to activate NCS, enhancing its electrophilicity. The sulfur atom of thiourea can form a halogen bond with the chlorine atom of NCS, making it more susceptible to nucleophilic attack by the hydroxyl group of serine. This forms a reactive intermediate that is then displaced by the chloride ion. The stereochemistry at the α-carbon is typically retained during this process.

Diagram: Proposed Mechanism of Thiourea-Catalyzed Chlorination of Serine with NCS

Caption: General mechanism of alcohol chlorination using thionyl chloride.

The following protocol is a generalized procedure based on patent literature, often starting with D-serine methyl ester hydrochloride. [2][3] Materials:

-

D-Serine methyl ester hydrochloride (or D-serine)

-

Thionyl chloride (SOCl₂)

-

Solvent (e.g., a mixture of Acetonitrile and Dichloromethane) [4]* Water (for work-up)

-

Petroleum ether (for crystallization)

Procedure:

-

Suspend D-serine methyl ester hydrochloride in the chosen solvent system in a reaction vessel equipped with a stirrer and a cooling system.

-

Cool the suspension to a low temperature (e.g., 0°C).

-

Slowly add thionyl chloride to the cooled suspension while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to a specific temperature (e.g., 20-30°C) and stir for a defined period (e.g., 12 hours). [4]5. Monitor the reaction for completion.

-

After the reaction, the product, 3-chloro-D-alanine methyl ester hydrochloride, can be isolated by filtration.

-

Further purification can be achieved by crystallization from a suitable solvent system, such as by adding petroleum ether to a concentrated solution. [3] Table 2: Representative Reaction Parameters for Thionyl Chloride Method

| Parameter | Value | Reference |

| Starting Material | D-Serine methyl ester hydrochloride | [4] |

| Molar Ratio (SOCl₂:Substrate) | 1.2-1.5 : 1 | [4] |

| Initial Temperature | 0 °C | [4] |

| Reaction Temperature | 20-30 °C | [4] |

| Reaction Time | ~12 hours | [4] |

| Solvents | Acetonitrile/Dichloromethane mixture | [4] |

| Reported Yield | 88-94% | [4] |

Emerging Enzymatic Approaches

The use of enzymes for chemical transformations offers several advantages, including high stereospecificity, mild reaction conditions, and reduced environmental impact. While the direct enzymatic synthesis of 3-chloro-D-alanine from D-serine is not yet a widely established method, the field of biocatalysis is rapidly advancing, and several enzyme classes hold promise for this transformation.

Halogenases: Nature's Halogenating Machinery

Halogenase enzymes are capable of catalyzing the incorporation of halogen atoms into a wide range of organic molecules. [5]These enzymes are broadly classified into two main types:

-

FADH₂-dependent halogenases: These enzymes utilize flavin adenine dinucleotide (FADH₂) to activate molecular oxygen and a halide ion, generating a reactive halogenating species. [6]* Non-heme iron/α-ketoglutarate-dependent halogenases: These enzymes employ a non-heme iron center and α-ketoglutarate to generate a high-valent iron-oxo species that can abstract a hydrogen atom from the substrate, followed by halogen rebound. [5] While there are reports of halogenases that can chlorinate amino acids like lysine and ornithine, a specific halogenase with high activity and selectivity for the β-position of D-serine has not been extensively documented for preparative scale synthesis. [7]However, the ongoing discovery and engineering of new halogenases may soon provide a viable enzymatic route for this transformation.

Diagram: General Principles of Enzymatic Halogenation

Caption: Simplified overview of two major classes of halogenase enzymes.

Purification and Characterization

The purification of 3-chloro-D-alanine from the reaction mixture is crucial to obtain a product of high purity suitable for downstream applications.

Crystallization

Crystallization is a common method for purifying the final product. As described in the experimental protocols, the addition of a less polar solvent like ethanol or petroleum ether to the reaction concentrate can induce the precipitation of 3-chloro-D-alanine or its salt form. The choice of solvent and crystallization conditions should be optimized to maximize yield and purity.

Ion-Exchange Chromatography

For higher purity requirements, ion-exchange chromatography can be a powerful tool for separating amino acids. [8][9]Since 3-chloro-D-alanine is an amino acid, it possesses both an amino group and a carboxylic acid group, making it amenable to separation on both cation and anion exchange resins. The choice of resin and elution conditions (pH and ionic strength) will depend on the isoelectric point of 3-chloro-D-alanine and the nature of the impurities.

Diagram: Workflow for Purification of 3-chloro-D-alanine

Caption: General workflow for the purification and characterization of 3-chloro-D-alanine.

Conclusion and Future Outlook

The synthesis of 3-chloro-D-alanine from D-serine is well-established through chemical methods, particularly using NCS/thiourea or thionyl chloride. These methods provide reliable routes to this important chiral building block, with good to excellent yields. The choice between these methods may depend on factors such as scale, cost, and safety considerations.

The future of 3-chloro-D-alanine synthesis will likely see a greater emphasis on biocatalytic methods. The development of robust and selective halogenase enzymes for the direct chlorination of D-serine would represent a significant advancement, offering a more sustainable and environmentally friendly alternative to traditional chemical synthesis. Continued research in enzyme discovery and protein engineering will be key to realizing this potential.

References

- CN115872882A - Synthetic method of 3-chloro-alanine - Google P

- Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google P

- Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof - Google P

-

Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst - PMC - NIH. (URL: [Link])

-

N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. (URL: [Link])

-

Enzymatic chlorination and bromination - PubMed. (URL: [Link])

- WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google P

-

Highly stereoselective chlorination of β-substituted cyclic alcohols using PPh3–NCS - Chemical Communications (RSC Publishing). (URL: [Link])

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC - PubMed Central. (URL: [Link])

-

Chlorinating Nature's building blocks - Research Communities. (URL: [Link])

-

Synthesis of L-serine stereospecifically labelled at C-3 with deuterium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

Infrared spectrum and structure of the homochiral serine octamer–dichloride complex - Nature. (URL: [Link])

-

Halogenase‐Inspired Oxidative Chlorination Using Flavin Photocatalysis - Consensus. (URL: [Link])

- US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google P

-

Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - MDPI. (URL: [Link])

-

Chloroalanine - Wikipedia. (URL: [Link])

-

Synthesis of alkyl chlorides - Organic Chemistry Portal. (URL: [Link])

-

Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids - PubMed. (URL: [Link])

-

Guide to Ion-Exchange Chromatography - Harvard Apparatus. (URL: [Link])

-

Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids - PMC - NIH. (URL: [Link])

-

Stereospecific syn-dichlorination of allylic amines enabled by identification of a superior stereo-directing group - PubMed Central. (URL: [Link])

-

Schematic reaction scheme of the synthesis of β-amino acids catalyzed... - ResearchGate. (URL: [Link])

-

(PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - ResearchGate. (URL: [Link])

-

Ion Exchange Chromatography & Chromatofocusing - GE Healthcare. (URL: [Link])

-

Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC - NIH. (URL: [Link])

-

Separation of D- and L-amino acids by ion exchange column chromatography in the form of alanyl dipeptides - PubMed. (URL: [Link])

-

3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem - NIH. (URL: [Link])

-

Ion exchange chromatography protein purification and isoelectric point (pI) - YouTube. (URL: [Link])

-

Separation and Refining of Amino acids - Mitsubishi Chemical Corporation. (URL: [Link])

-

Deaminative chlorination of aminoheterocycles - PMC - NIH. (URL: [Link])

-

Synthesis of D-cysteine-related amino acids by 3-chloro-D-alanine chloride-lyase of Pseudomonas putida CR 1-1 - PubMed. (URL: [Link])

-

(PDF) Deaminative chlorination of aminoheterocycles - ResearchGate. (URL: [Link])

- Synthesis method of intermediate L-alanine isopropyl ester hydrochloride - Google P

- Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof - Google P

Sources

- 1. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]

- 2. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]

- 3. WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents [patents.google.com]

- 4. WO2016155596A1 - Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Enzymatic chlorination and bromination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. communities.springernature.com [communities.springernature.com]

- 8. harvardapparatus.com [harvardapparatus.com]

- 9. Separation of D- and L-amino acids by ion exchange column chromatography in the form of alanyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-Chloro-D-Alanine on Alanine Racemase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alanine racemase (ALR) is a vital bacterial enzyme responsible for the synthesis of D-alanine, an essential precursor for peptidoglycan cell wall biosynthesis. Its absence in eukaryotes makes it a prime target for antimicrobial drug development.[1][2] This guide provides a detailed examination of the mechanism by which 3-chloro-D-alanine, a classic mechanism-based inactivator, irreversibly inhibits alanine racemase. By acting as a "suicide substrate," 3-chloro-D-alanine is catalytically converted by the enzyme into a reactive intermediate that covalently modifies the active site, leading to lethal inactivation.[3][4] Understanding this intricate mechanism at a molecular level is crucial for the rational design of novel, specific, and potent antibacterial agents.

The Central Role of Alanine Racemase in Bacterial Survival

All bacteria rely on a rigid peptidoglycan cell wall to maintain osmotic stability and cell shape.[1] A key building block of this structure is the D-alanine amino acid, which is incorporated into the pentapeptide side chains of the peptidoglycan layers.[5][6] Bacteria synthesize D-alanine from the readily available L-alanine using the enzyme alanine racemase (ALR; EC 5.1.1.1), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1][7]

Structurally, ALR functions as a homodimer. The active site is uniquely formed at the interface of the two monomers, with each subunit contributing essential residues to the catalytic center.[6][8] This dimeric architecture is critical for its catalytic function. Because this enzyme is indispensable for bacterial viability and absent in humans, it remains a highly attractive and validated target for antibiotic development.[9][10]

The Catalytic Mechanism of Alanine Racemase

The catalytic activity of ALR hinges on its PLP cofactor, which is covalently bound to a conserved lysine residue (such as Lys39) in the active site, forming an internal aldimine or Schiff base.[11][12] The racemization of alanine proceeds through a well-established two-base mechanism involving the formation of a PLP-stabilized carbanion intermediate.[1][13]

The catalytic cycle can be summarized in four key stages:

-

Transaldimination: The incoming L-alanine substrate displaces the active site lysine to form a new, external aldimine with the PLP cofactor.[11][13]

-

α-Proton Abstraction: A catalytic base in the active site, typically a tyrosine residue (e.g., Tyr265), abstracts the proton from the α-carbon of the substrate.[1][11]

-

Quinonoid Intermediate Formation: The removal of the proton results in a planar, negatively charged carbanion intermediate. This negative charge is delocalized and stabilized by the electron-withdrawing capacity of the protonated pyridine ring of the PLP cofactor.[12][13] This resonance-stabilized structure is known as the quinonoid intermediate.

-

Reprotonation and Product Release: A second catalytic base, the lysine residue (Lys39) that initiated the cycle, donates a proton to the opposite face of the planar intermediate.[1][11] This results in the formation of the D-alanine external aldimine. A final transaldimination reaction releases the D-alanine product and regenerates the internal aldimine, returning the enzyme to its resting state.

Caption: The normal catalytic cycle of Alanine Racemase.

Mechanism-Based Inactivation by 3-Chloro-D-Alanine

3-Chloro-D-alanine is a classic example of a mechanism-based inactivator, or "suicide substrate."[3][4] These intelligent inhibitors are relatively unreactive on their own but are transformed into highly reactive molecules by the catalytic machinery of their target enzyme.[14] This ensures high specificity for the target, as the enzyme essentially orchestrates its own demise.

The inactivation of alanine racemase by 3-chloro-D-alanine proceeds as follows:

-

Enzyme Recognition and Binding: 3-Chloro-D-alanine, being a structural analog of alanine, binds to the active site and forms an external aldimine with the PLP cofactor, just like the natural substrate.

-

Catalytic Activation: The enzyme proceeds with its normal catalytic function, and an active site base abstracts the α-proton from the inhibitor.

-

β-Elimination and Intermediate Formation: The abstraction of the α-proton facilitates the β-elimination of the chlorine atom as HCl. This elimination reaction generates a highly electrophilic and reactive aminoacrylate intermediate, which remains bound to the PLP cofactor.[13]

-

Irreversible Covalent Modification: This reactive intermediate does not proceed through the normal catalytic pathway. Instead, it is susceptible to nucleophilic attack by a nearby amino acid residue in the active site. This attack forms a stable, covalent bond between the inhibitor and the enzyme, resulting in irreversible inactivation.[15] While the exact residue can vary, studies on similar inhibitors have identified tyrosine as a target of alkylation.[15]

Caption: Mechanism of suicide inhibition by 3-chloro-D-alanine.

Kinetic and Spectroscopic Evidence

The mechanism of suicide inhibition is supported by distinct kinetic and spectroscopic signatures.

Kinetics of Inactivation

The covalent modification results in a time-dependent loss of enzyme activity that follows pseudo-first-order kinetics. The process exhibits saturation, meaning that at high concentrations of the inhibitor, the rate of inactivation becomes independent of the inhibitor concentration.

| Inhibitor | Target Enzyme | Second-Order Rate Constant (k_inact/K_i) | Reference |

| D-chlorovinylglycine | E. coli Alanine Racemase | 122 ± 14 M⁻¹s⁻¹ | [15] |

| D-fluoroalanine | E. coli Alanine Racemase | 93 M⁻¹s⁻¹ | [15] |

Note: Data for the closely related D-chlorovinylglycine is presented to illustrate typical kinetic parameters.

Spectroscopic Analysis

The PLP cofactor is an excellent spectroscopic probe. Its conjugated π-system gives it a distinct UV-visible absorbance spectrum that is highly sensitive to changes in its electronic environment. The formation of the external aldimine, the quinonoid intermediate, and the final covalent adduct each produce unique spectral shifts. For example, studies on the related 3-halovinylglycines identified a transient adduct with a maximum absorbance (λmax) at 516 nm, providing direct evidence of intermediate formation.[15]

Key Experimental Methodologies

Elucidating the mechanism of ALR inhibition requires a combination of kinetic, spectroscopic, and structural biology techniques.

Experimental Workflow for Kinetic Analysis

Caption: Experimental workflow for inhibitor kinetic analysis.

Protocol 1: Alanine Racemase Coupled Activity Assay

This is the most common method for measuring ALR activity. Since the interconversion of D- and L-alanine does not produce a direct spectrophotometric signal, the reaction is coupled to a second, signal-producing enzyme.

-

Principle: In the D- to L-alanine direction, ALR produces L-alanine. L-alanine dehydrogenase (L-ADH) is then used to catalyze the oxidative deamination of L-alanine to pyruvate, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration is monitored by the change in absorbance at 340 nm.[5]

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a saturating concentration of D-alanine (e.g., 50 mM), NAD⁺ (e.g., 2 mM), and a sufficient activity of L-ADH.

-

Initiation: The reaction is initiated by adding a known amount of purified alanine racemase.

-

Measurement: Immediately place the reaction cuvette in a spectrophotometer and record the increase in absorbance at 340 nm over time.

-

Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6,220 M⁻¹cm⁻¹).

-

Controls: A crucial control is to run the reaction without D-alanine to ensure there is no background NADH production.

Protocol 2: X-ray Crystallography for Structural Insights

Visualizing the inhibitor bound in the active site provides definitive proof of the covalent modification and reveals the specific amino acid residues involved.

-

Principle: High-resolution crystal structures of the enzyme in complex with the inhibitor can reveal the precise atomic interactions and the nature of the covalent adduct.[7][8][16]

-

Sample Preparation: Purified alanine racemase is incubated with a molar excess of 3-chloro-D-alanine to ensure complete inactivation.

-

Crystallization: The inactivated enzyme-inhibitor complex is subjected to high-throughput screening of crystallization conditions (varying pH, precipitants, and temperature).

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to obtain diffraction data.[6]

-

Structure Solution and Refinement: The diffraction data are processed to solve the three-dimensional electron density map of the complex, allowing for the modeling of the inhibitor covalently bound within the active site.[9]

Implications for Antimicrobial Drug Development

The study of mechanism-based inhibitors like 3-chloro-D-alanine provides a powerful blueprint for rational drug design.

-

High Specificity: Because the inhibitor must be processed by the target enzyme's unique catalytic mechanism, suicide substrates can achieve a high degree of specificity, reducing off-target effects and potential toxicity.[4][14]

-

Potency: Irreversible covalent inhibition is a highly effective means of neutralizing an enzyme, often leading to potent antimicrobial activity.[17]

-

Challenges and Opportunities: A significant challenge is ensuring absolute specificity. For example, while 3-chloro-D-alanine is a canonical ALR inhibitor, it is a very poor inhibitor of the ALR from Mycobacterium tuberculosis. Instead, its potent antitubercular activity stems from the unexpected inhibition of a different enzyme, glutamate racemase (MurI).[18][19] This critical finding underscores the importance of validating an inhibitor's mechanism of action in the specific pathogen of interest and highlights how such studies can uncover new, exploitable drug targets.

Conclusion

3-Chloro-D-alanine inactivates alanine racemase through a sophisticated suicide inhibition mechanism. It exploits the enzyme's own catalytic power to transform from a benign substrate analog into a potent electrophile that permanently disables the active site. A thorough understanding of this pathway, supported by kinetic, spectroscopic, and structural evidence, not only illuminates a fundamental aspect of enzyme chemistry but also provides invaluable insights for the development of next-generation antibiotics that can overcome the growing challenge of antimicrobial resistance.

References

-

Wikipedia. (n.d.). Alanine racemase. Retrieved from [Link]

-

M-CSA. (n.d.). Alanine racemase. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic mechanism of alanine racemase and pathway for l-alanine.... Retrieved from [Link]

-

Thornberry, N. A., et al. (1991). Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. PubMed. Retrieved from [Link]

-

LeMagueres, P., et al. (2009). The crystal structure of alanine racemase from Streptococcus pneumoniae, a target for structure-based drug design. PubMed Central. Retrieved from [Link]

-

Toney, M. D. (2011). Controlling reaction specificity in pyridoxal phosphate enzymes. PubMed Central. Retrieved from [Link]

-

Inhibitors of alanine racemase enzyme: a review. (2015). Taylor & Francis Online. Retrieved from [Link]

-

RCSB PDB. (2011). 3S46: The crystal structure of alanine racemase from streptococcus pneumoniae. Retrieved from [Link]

-

ResearchGate. (n.d.). The crystal structure of alanine racemase from Streptococcus pneumoniae, a target for structure-based drug design. Retrieved from [Link]

-

Anthony, K. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLOS ONE. Retrieved from [Link]

-

Im, H., et al. (2013). Expression, crystallization and preliminary X-ray crystallographic analysis of alanine racemase from Acinetobacter baumannii OXA-23. National Institutes of Health. Retrieved from [Link]

-

Wu, D., et al. (2011). Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50). PubMed Central. Retrieved from [Link]

-

Prosser, G. A., et al. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Prosser, G. A., et al. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. PubMed. Retrieved from [Link]

-

PLOS ONE. (n.d.). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. Retrieved from [Link]

-

Wang, E. A., & Walsh, C. (1978). Suicide substrates for the alanine racemase of Escherichia coli B. Biochemistry. Retrieved from [Link]

-

De-Melo, E. B., et al. (2021). An outlook on suicide enzyme inhibition and drug design. PubMed Central. Retrieved from [Link]

-

Ju, J., et al. (2018). Structural Features and Kinetic Characterization of Alanine Racemase From Bacillus Pseudofirmus OF4. PubMed. Retrieved from [Link]

-

Kahan, F. M., & Kropp, H. (1975). Inhibition of bacterial growth by beta-chloro-D-alanine. PubMed. Retrieved from [Link]

-

Walsh, C. T. (1984). SUICIDE SUBSTRATES, MECHANISM-BASED ENZYME INACTIVATORS: RECENT DEVELOPMENTS. Annual Review of Biochemistry. Retrieved from [Link]

Sources

- 1. Alanine racemase - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 6. Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression, crystallization and preliminary X-ray crystallographic analysis of alanine racemase from Acinetobacter baumannii OXA-23 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The crystal structure of alanine racemase from Streptococcus pneumoniae, a target for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural features and kinetic characterization of alanine racemase from Bacillus pseudofirmus OF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. Controlling reaction specificity in pyridoxal phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. annualreviews.org [annualreviews.org]

- 15. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biochemical Properties of 3-Chloro-D-alanine

Introduction

3-Chloro-D-alanine (3-CDA) is a synthetic, unnatural amino acid that has garnered significant interest within the scientific community for its potent and selective bioactivity.[1][2] Structurally, it is an analog of the naturally occurring amino acid D-alanine, with a chlorine atom substituting one of the hydrogen atoms on the beta-carbon. This seemingly minor modification confers upon 3-CDA the ability to act as a powerful enzyme inhibitor, making it a valuable tool in biochemical research and a promising lead compound in the development of novel therapeutic agents, particularly antimicrobials.[2][3][4] This guide provides a comprehensive overview of the core biochemical properties of 3-chloro-D-alanine, delving into its mechanism of action, metabolic fate, and the experimental methodologies used to characterize its activity.

Physicochemical Properties

3-Chloro-D-alanine is a white, crystalline solid that is soluble in water.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C3H6ClNO2 | [1][5] |

| Molar Mass | 123.54 g/mol | [1][5] |

| CAS Number | 39217-38-4 | [6] |

| IUPAC Name | (2S)-2-amino-3-chloropropanoic acid | [6] |

| Melting Point | 166–167 °C | [1] |

| Appearance | White solid | [1] |

Mechanism of Action: A Tale of Enzyme Inhibition

The primary biochemical function of 3-chloro-D-alanine lies in its ability to act as a potent inhibitor of several key enzymes, most notably those involved in bacterial cell wall synthesis. This inhibitory action is the foundation of its antimicrobial properties.

Alanine Racemase: The Key Target

The most well-characterized target of 3-chloro-D-alanine is alanine racemase (Alr), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[7][8] Alanine racemase is crucial for bacteria as it catalyzes the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of the bacterial cell wall.[7][8] As this enzyme is generally absent in higher eukaryotes, it represents an attractive target for the development of selective antibacterial drugs.[7]

3-Chloro-D-alanine acts as a mechanism-based inhibitor, also known as a "suicide inhibitor," of alanine racemase. The inhibition process is a classic example of lethal synthesis, where the enzyme itself converts the inhibitor into a reactive species that covalently modifies and inactivates the enzyme.

The proposed mechanism of inhibition involves the following steps:

-

Binding to the Active Site: 3-Chloro-D-alanine, being a structural analog of D-alanine, binds to the active site of alanine racemase.

-

Enzyme-Catalyzed Elimination: The enzyme's catalytic machinery initiates a reaction that leads to the elimination of the chlorine atom from the β-carbon of 3-CDA.

-

Formation of a Reactive Intermediate: This elimination reaction generates a highly reactive electrophilic intermediate, 2-aminoacrylate, within the active site.

-

Covalent Modification: The reactive intermediate then attacks a nucleophilic residue in the active site of the enzyme, forming a stable covalent bond. This irreversible modification leads to the inactivation of the enzyme.

This process is highly efficient, with a high "killing efficiency," meaning that a large proportion of the inhibitor molecules that bind to the enzyme lead to its irreversible inactivation.[9]

Caption: Mechanism of Alanine Racemase Inhibition.

Other Enzymatic Targets

While alanine racemase is a primary target, 3-chloro-D-alanine has been shown to inhibit other enzymes as well, including:

-

D-amino Acid Oxidase (DAAO): This flavoenzyme catalyzes the oxidative deamination of D-amino acids.[10][11] 3-Chloro-D-alanine can act as a substrate for DAAO, leading to its own degradation.[12][13][14] However, it can also act as an inhibitor of the enzyme.[12]

-

D-alanine Aminotransferase: This enzyme is also involved in D-alanine metabolism. Studies have shown that 3-chloro-D-alanine can inhibit D-glutamate-D-alanine transaminase activity.[3][4]

-

Glutamate Racemase: In some organisms, such as Mycobacterium tuberculosis, 3-chloro-D-alanine has been found to be a more potent inhibitor of glutamate racemase than alanine racemase.[15] This highlights the importance of considering species-specific differences in drug targeting.

Metabolic Fate

The metabolic fate of 3-chloro-D-alanine is primarily dictated by its interaction with enzymes like D-amino acid oxidase and specific dehydrochlorinases.

The hydrolysis of 3-chloro-D-alanine can be catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase, which converts it to pyruvate, ammonium, and chloride.[1][16] This metabolic breakdown is a key consideration in its overall biological activity and potential toxicity.

Caption: Metabolic breakdown of 3-Chloro-D-alanine.

Antibacterial Activity

The potent inhibition of alanine racemase by 3-chloro-D-alanine translates to significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[3][4] By disrupting the synthesis of peptidoglycan, 3-CDA weakens the bacterial cell wall, leading to cell lysis and death. This makes it an effective antibacterial agent both in vitro and in vivo.[3][4]

Experimental Protocols

The study of 3-chloro-D-alanine's biochemical properties relies on a variety of well-established experimental protocols.

Enzyme Inhibition Assay (Alanine Racemase)

A common method to determine the inhibitory activity of 3-chloro-D-alanine against alanine racemase is a coupled enzyme assay.

Principle: The activity of alanine racemase is measured by coupling the production of L-alanine (from D-alanine) to the oxidation of NADH by L-alanine dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., potassium phosphate buffer, pH 8.0), D-alanine (substrate), NAD+, and L-alanine dehydrogenase.

-

Inhibitor Incubation: In separate reactions, pre-incubate the alanine racemase enzyme with varying concentrations of 3-chloro-D-alanine for a defined period.

-

Initiation of Reaction: Initiate the reaction by adding the pre-incubated enzyme-inhibitor mixture to the reaction mixture.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of 3-chloro-D-alanine is prepared in a liquid growth medium, which is then inoculated with a standardized number of bacteria. The growth of the bacteria is assessed after an incubation period.

Step-by-Step Methodology:

-

Preparation of Inoculum: Grow the bacterial strain of interest in a suitable broth medium to a specific optical density, corresponding to a known cell concentration.

-

Serial Dilution of Inhibitor: Perform a two-fold serial dilution of 3-chloro-D-alanine in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (no inhibitor) and a negative control (no bacteria).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of 3-chloro-D-alanine in which no visible bacterial growth (turbidity) is observed.

Applications in Research and Drug Development

The unique biochemical properties of 3-chloro-D-alanine make it a valuable tool in several areas of research and development:

-

Antibacterial Drug Discovery: It serves as a lead compound for the design of novel antibiotics targeting bacterial cell wall synthesis.[2]

-

Mechanistic Studies: It is used as a probe to study the catalytic mechanisms of PLP-dependent enzymes.

-

Metabolic Pathway Elucidation: It can be used to investigate the roles of D-amino acids in various biological processes.[2]

Conclusion

3-Chloro-D-alanine is a fascinating molecule with potent and specific biochemical properties. Its ability to act as a mechanism-based inhibitor of key bacterial enzymes, particularly alanine racemase, underpins its significant antibacterial activity. The detailed understanding of its mechanism of action, metabolic fate, and the availability of robust experimental protocols for its characterization make 3-chloro-D-alanine a valuable asset for researchers and drug development professionals. As the challenge of antimicrobial resistance continues to grow, the exploration of compounds like 3-chloro-D-alanine and the pathways they target will be crucial in the quest for new and effective therapies.

References

-

Wikipedia contributors. (2023, November 13). Chloroalanine. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]

- Thornberry, N. A., Bull, H. G., Taub, D., Green, B. G., & Patchett, A. A. (1991). Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. The Journal of biological chemistry, 266(32), 21657–21665.

- Yoshida, T., Akimoto, S., & Nakayama, T. (2002). 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. FEBS letters, 523(1-3), 138–142.

- Nagasawa, T., Ohkishi, H., Kawakami, B., Yamano, H., & Tani, Y. (1981). Synthesis of D-cysteine from 3-chloro-D-alanine and hydrogen sulfide by 3-chloro-D-alanine hydrogen chloride-lyase (deaminating) of Pseudomonas putida.

-

PubChem. (n.d.). 3-chloro-L-alanine. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Wikipedia contributors. (2023, March 21). 3-chloro-D-alanine dehydrochlorinase. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]

- Google Patents. (n.d.). CN115872882A - Synthetic method of 3-chloro-alanine.

- Miyake, Y., Abe, T., & Yamano, T. (1973). On the reaction of D-amino acid oxidase with -chloro-D-alanine. Journal of biochemistry, 73(1), 1–11.

- Google Patents. (n.d.). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.

-

Semantic Scholar. (n.d.). 3-chloro-D-alanine dehydrochlorinase activity. Retrieved January 3, 2026, from [Link]

- Kahan, F. M., & Zimmerman, S. B. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine.

-

PubChem. (n.d.). 3-Chloroalaninate. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

- Google Patents. (n.d.). WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride.

- Miyake, Y., Abe, T., & Yamano, T. (1973). On the Reaction of D-Amino Acid Oxidase with β-Chloro-D-alanine. Journal of Biochemistry, 73(1), 1-11.

- Singh, S., & Singh, S. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 875-881.

-

Wikipedia contributors. (2023, December 1). D-amino acid oxidase. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]

- Kahan, F. M., & Zimmerman, S. B. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine.

-

Miyake, Y., Abe, T., & Yamano, T. (1973). On the Reaction of D-Amino Acid Oxidase with β-Chloro-D-alanine. J-Stage. Retrieved January 3, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 3). 3-Chloro-L-Alanine Hydrochloride: A Versatile Building Block for Pharmaceutical and Biochemical Research. Retrieved January 3, 2026, from [Link]

- O'Neill, A. J., & Chopra, I. (2022).

-

Singh, S., & Singh, S. (2015). Inhibitors of alanine racemase enzyme: a review. Taylor & Francis Online. Retrieved January 3, 2026, from [Link]

- Prosser, G. A., & de Carvalho, L. P. S. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 60(9), 5491–5499.

- Pollegioni, L., Piubelli, L., Sacchi, S., Pilone, M. S., & Molla, G. (2013). Biochemical Properties of Human D-Amino Acid Oxidase. Frontiers in molecular biosciences, 3, 43.

-

Kahan, F. M., & Zimmerman, S. B. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. PNAS. Retrieved January 3, 2026, from [Link]

Sources

- 1. Chloroalanine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloro-D-alanine - Creative Peptides [creative-peptides.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 11. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On the reaction of D-amino acid oxidase with -chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. On the Reaction of D-Amino Acid Oxidase with β-Chloro-D-alanine [jstage.jst.go.jp]

- 15. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-chloro-D-alanine dehydrochlorinase - Wikipedia [en.wikipedia.org]

The Discovery and Antimicrobial Saga of 3-Chloro-D-alanine: A Technical Guide

Foreword: The Unconventional Warrior in the Fight Against Bacteria

In the relentless arms race between humanity and pathogenic bacteria, the discovery of novel antimicrobial agents is paramount. For decades, the scientific community has predominantly focused on conventional therapeutic avenues. However, a fascinating and highly potent class of compounds, the D-amino acid analogues, has provided a unique frontier in this battle. This technical guide delves into the discovery and history of one such molecule: 3-chloro-D-alanine. We will journey through its initial identification, the elucidation of its elegant mechanism of action, and the key experimental validations that have cemented its place as a powerful tool for researchers and a potential cornerstone for future drug development. This document is designed for the discerning eye of researchers, scientists, and drug development professionals, offering not just a historical account, but a practical, in-depth exploration of a remarkable antimicrobial agent.

The Genesis of a Concept: Targeting the Bacterial Achille's Heel

The story of 3-chloro-D-alanine begins with a fundamental difference between bacterial and mammalian cells: the bacterial cell wall. This rigid, protective layer is essential for bacterial survival, and its unique composition, particularly the presence of D-amino acids, makes it an attractive target for antimicrobial agents.[1] While proteins in higher organisms are almost exclusively composed of L-amino acids, bacteria utilize D-isomers, most notably D-alanine, in the biosynthesis of their peptidoglycan cell wall.[2] This crucial distinction laid the conceptual groundwork for the development of D-amino acid analogues as selective antibacterial compounds. The enzymes responsible for the synthesis of these D-amino acids, therefore, represent a significant vulnerability in the bacterial defense system.

Discovery and Early History: Unmasking a Potent Inhibitor

The mid-20th century saw a surge in research into the intricacies of bacterial cell wall synthesis, paving the way for the discovery of molecules that could disrupt this vital process. While the exact first synthesis of 3-chloro-D-alanine is not prominently documented in the readily available scientific literature, its significance as an antimicrobial agent was notably brought to the forefront in the early 1970s.

A pivotal 1974 study by Manning, Merrifield, Jones, and Gotschlich provided a comprehensive early characterization of the antibacterial effects of both D- and L-isomers of β-chloroalanine.[3][4] Their work demonstrated that these compounds inhibited the growth of a range of bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[3][4] Crucially, they observed that the inhibitory effect of β-chloro-D-alanine on pneumococcus could be completely reversed by the addition of D-alanine or D-alanyl-D-alanine, strongly suggesting an interference with D-alanine metabolism.[3][4]

This seminal research further revealed that treatment with β-chloro-D-alanine led to a dramatic shift in the intracellular pool of free alanine in E. coli and B. subtilis.[3][4] In untreated bacteria, approximately 95% of the free alanine was the D-isomer; however, after exposure to β-chloro-D-alanine, the L-isomer predominated.[3][4] This critical observation pointed directly to the inactivation of a key enzyme: alanine racemase , the enzyme responsible for the conversion of L-alanine to D-alanine.[3][4] Subsequent enzymatic assays confirmed this hypothesis, showing that β-chloro-D-alanine potently inhibited the activity of both alanine racemase and D-glutamate-D-alanine transaminase by 90-95%.[3][4] These early investigations firmly established 3-chloro-D-alanine as a potent inhibitor of a crucial pathway in bacterial cell wall biosynthesis.

Mechanism of Action: A Tale of Irreversible Inhibition

3-Chloro-D-alanine exerts its antimicrobial effect primarily through the mechanism-based inactivation of pyridoxal phosphate (PLP)-dependent enzymes, with alanine racemase being its principal target.[1][5] Alanine racemase is a ubiquitous bacterial enzyme that is essential for providing the D-alanine necessary for peptidoglycan synthesis.[6] The absence of this enzyme in humans makes it an ideal target for selective antibacterial therapy.[6]

The inhibitory process is a sophisticated example of "suicide inhibition." 3-Chloro-D-alanine, being a structural analogue of the enzyme's natural substrate, D-alanine, enters the active site of alanine racemase. The enzyme then proceeds with its catalytic mechanism, which involves the formation of a Schiff base with the PLP cofactor. This is followed by the abstraction of the α-proton, leading to the elimination of the chlorine atom and the formation of a highly reactive amino-acrylate intermediate. This intermediate then irreversibly alkylates a key amino acid residue within the active site, leading to the covalent modification and permanent inactivation of the enzyme.

The following diagram illustrates the proposed mechanism of alanine racemase inhibition by 3-chloro-D-alanine:

Caption: Mechanism of Alanine Racemase Inactivation.

While alanine racemase is the primary target, 3-chloro-D-alanine has been shown to inhibit other PLP-dependent enzymes, including D-glutamate-D-alanine transaminase, aspartate aminotransferase, and threonine deaminase.[1][3][5] This broader inhibitory profile may contribute to its overall antimicrobial efficacy.

Key Experimental Validation: The Alanine Racemase Inhibition Assay

The cornerstone of validating the mechanism of action of 3-chloro-D-alanine is the enzymatic assay of alanine racemase inhibition. A common and reliable method is a coupled spectrophotometric assay.[1] This assay measures the conversion of D-alanine to L-alanine by alanine racemase, which is then coupled to the deamination of L-alanine to pyruvate by L-alanine dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the rate of the alanine racemase reaction.

Detailed Experimental Protocol: Coupled Spectrophotometric Assay for Alanine Racemase Inhibition

A. Materials and Reagents:

-

Purified alanine racemase

-

L-alanine dehydrogenase

-

D-alanine

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

3-chloro-D-alanine (or other potential inhibitors)

-

Tricine buffer (100 mM, pH 8.5)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

B. Preparation of Reaction Cocktail:

-

Prepare a reaction cocktail containing the following components in Tricine buffer (100 mM, pH 8.5):

-

1 mM NAD+

-

0.03 units/mL L-alanine dehydrogenase

-

2.5 mM D-alanine

-

-

Prepare a stock solution of purified alanine racemase to a final concentration of 12 nM in Tricine buffer.

C. Assay Procedure:

-

Add 40 µL of the reaction cocktail to each well of a 96-well microplate.

-

To the appropriate wells, add a small volume (e.g., 1 µL) of 3-chloro-D-alanine at various concentrations. For control wells, add the same volume of the solvent used to dissolve the inhibitor (e.g., water or DMSO).

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding 10 µL of the 12 nM alanine racemase solution to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) using a microplate spectrophotometer.

D. Data Analysis:

-

Calculate the initial rate of the reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time plot.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

-

For more detailed kinetic analysis, perform the assay with varying concentrations of both the substrate (D-alanine) and the inhibitor. The data can then be used to generate Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Kᵢ).[1]

The following diagram outlines the workflow for this key experiment:

Caption: Experimental Workflow for Alanine Racemase Inhibition Assay.

Antimicrobial Spectrum and Resistance

3-Chloro-D-alanine has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] Its effectiveness stems from its ability to target a fundamental and highly conserved pathway in bacterial cell wall synthesis.

However, as with any antimicrobial agent, the potential for resistance is a critical consideration. Bacteria can develop resistance to 3-chloro-D-alanine through several mechanisms. One documented mechanism involves the expression of an enzyme that can degrade the antibiotic. For instance, some bacteria, such as Fusobacterium nucleatum and Porphyromonas gingivalis, possess an L-methionine-α-deamino-γ-mercaptomethane-lyase that also exhibits 3-chloro-DL-alanine chloride-lyase activity, effectively neutralizing the compound.[7][8] Additionally, some bacteria have an enzyme called 3-chloro-D-alanine dehydrochlorinase, which catalyzes the hydrolysis of 3-chloro-D-alanine to pyruvate, chloride, and ammonia.

Synthesis and Chemical Properties

3-Chloro-D-alanine is an unnatural amino acid that is typically synthesized through the chemical modification of serine.[1] The hydroxyl group of serine is replaced with a chlorine atom, a transformation that can be achieved using various chlorinating agents. Its salt form, 3-chloro-D-alanine hydrochloride, is a white, water-soluble solid.[1]

Table 1: Key Chemical Properties of 3-Chloro-D-alanine

| Property | Value |

| Chemical Formula | C₃H₆ClNO₂ |

| Molar Mass | 123.54 g/mol |

| Appearance | White solid |

| Solubility | Water soluble |

Conclusion: A Timeless Tool and a Beacon for Future Discovery

The journey of 3-chloro-D-alanine, from its early recognition as a potent inhibitor of bacterial growth to the detailed elucidation of its mechanism of action, serves as a compelling case study in rational antimicrobial drug design. By targeting a metabolic pathway unique to bacteria, this D-amino acid analogue offers a high degree of selectivity and efficacy. While challenges related to resistance and potential off-target effects in complex biological systems exist, 3-chloro-D-alanine remains an invaluable tool for researchers studying bacterial cell wall biosynthesis and a source of inspiration for the development of novel antimicrobial agents. Its story underscores the importance of understanding the fundamental biochemical differences between pathogens and their hosts, a principle that will undoubtedly continue to guide the discovery of the next generation of life-saving antibiotics.

References

-

Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Proceedings of the National Academy of Sciences of the United States of America, 71(2), 417–421. [Link]

-

Yoshida, T., Akimoto, S., Ohtani, K., & Ito, K. (2002). 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. FEBS letters, 523(1-3), 119–122. [Link]

-

Semantic Scholar. 3-chloro-D-alanine dehydrochlorinase activity. [Link]

-

Miyake, Y., Abe, T., & Yamano, T. (1973). On the reaction of D-amino acid oxidase with -chloro-D-alanine. Journal of biochemistry, 73(1), 1–11. [Link]

-

Porter, D. J., Voet, J. G., & Bright, H. J. (1972). Reduction of D-amino acid oxidase by -chloroalanine: enhancement of the reduction rate by cyanide. Biochemical and biophysical research communications, 49(1), 257–263. [Link]

-

Wikipedia. 3-chloro-D-alanine dehydrochlorinase. [Link]

-

Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Proceedings of the National Academy of Sciences of the United States of America, 71(2), 417–421. [Link]

-

Wikipedia. Chloroalanine. [Link]

-

Strych, U., Penland, R. L., Jimenez, M., Krause, K. L., & Benedik, M. J. (2001). Characterization of the alanine racemases from two strains of Pseudomonas aeruginosa. Journal of bacteriology, 183(23), 6826–6833. [Link]

-

Anthony, K. G., Strych, U., Yeung, K. R., Shoen, C. S., Cynamon, M. H., Aristoff, P. A., ... & Krause, K. L. (2011). New classes of alanine racemase inhibitors identified by high-throughput screening show antimicrobial activity against Mycobacterium tuberculosis. PloS one, 6(5), e20354. [Link]

-

PubMed. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. [Link]

-

Prosser, G. A., de Carvalho, L. P., & Uhrin, D. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 60(10), 6091–6099. [Link]

-

Spisz, T. S., & Bruner, S. D. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of enzyme inhibition and medicinal chemistry, 31(4), 517–526. [Link]

-

Sugimoto, S., et al. (2025). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 69(7), e0193624. [Link]

Sources

- 1. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel assay method for an amino acid racemase reaction based on circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A single assay for simultaneously testing effectors of alanine racemase and/or D-alanine: D-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alanine racemase - Wikipedia [en.wikipedia.org]

- 6. A novel assay method for an amino acid racemase reaction based on circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 8. Purification and preliminary crystallization of alanine racemase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloro-D-alanine: A Technical Guide to its Role as an Inhibitor of Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antibacterials Targeting the Cell Wall

The bacterial cell wall, a structure essential for maintaining cell integrity and shape, presents a prime target for antimicrobial agents. Its unique composition, particularly the peptidoglycan layer, is absent in eukaryotes, offering a selective target for therapeutic intervention. Peptidoglycan synthesis is a complex, multi-step process involving several key enzymes. The D-isomers of amino acids, particularly D-alanine, are fundamental building blocks of the peptidoglycan structure. The synthesis of D-alanyl-D-alanine, a critical precursor, is a crucial step in this pathway.[1] The escalating crisis of antibiotic resistance necessitates the exploration of novel inhibitors that can effectively disrupt this vital process. 3-chloro-D-alanine (3-CDA), a synthetic amino acid analogue, has emerged as a potent inhibitor of bacterial cell wall synthesis, demonstrating significant promise as a lead compound for the development of new antibacterial agents. This guide provides an in-depth technical overview of 3-chloro-D-alanine, its mechanism of action, methods for its evaluation, and considerations for its therapeutic development.

Physicochemical Properties of 3-Chloro-D-alanine

3-Chloro-D-alanine is a synthetic, unnatural amino acid. It is a white, water-soluble solid.[2] The presence of a chlorine atom at the β-carbon of the alanine molecule is central to its inhibitory activity.

| Property | Value | Source |

| Chemical Formula | C₃H₆ClNO₂ | [2] |

| Molar Mass | 123.54 g/mol | [3] |

| Appearance | White solid | [2] |

| Solubility | Water-soluble | [2] |

Mechanism of Action: A Two-Pronged Attack on Peptidoglycan Synthesis

3-Chloro-D-alanine exerts its antibacterial effect by targeting two crucial enzymes in the D-alanine branch of the peptidoglycan synthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl) . This dual-targeting mechanism contributes to its potency and reduces the likelihood of rapid resistance development.

Irreversible Inhibition of Alanine Racemase (Alr)

Alanine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-alanine to D-alanine, providing the essential D-alanine precursor for peptidoglycan synthesis. 3-Chloro-D-alanine acts as a mechanism-based inactivator of this enzyme.[4]

The inhibitory process involves the enzyme's own catalytic machinery. The PLP cofactor in the active site of alanine racemase reacts with 3-chloro-D-alanine, leading to the elimination of the chlorine atom. This elimination reaction generates a highly reactive amino-acrylate intermediate that covalently binds to a nucleophilic residue in the active site of the enzyme, leading to its irreversible inactivation.[4] This covalent modification permanently disables the enzyme, preventing the production of D-alanine and halting peptidoglycan synthesis.[1][4]

Figure 1: Mechanism of Alanine Racemase Inhibition by 3-Chloro-D-alanine.

Inhibition of D-alanine:D-alanine Ligase (Ddl)

Figure 2: Competitive Inhibition of D-alanine:D-alanine Ligase by 3-Chloro-D-alanine.

Antimicrobial Spectrum and Potency

3-Chloro-D-alanine exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy is demonstrated by its low Minimum Inhibitory Concentrations (MICs) against a range of clinically relevant pathogens.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | JE2 | 300 | [6] |

| Streptococcus pneumoniae | - | Data not available | [1][4] |

| Escherichia coli | - | Sensitive | [1][4] |

| Pseudomonas aeruginosa | - | Data not available | |

| Bacillus subtilis | - | Sensitive | [1][4] |

Note: The table will be updated as more specific MIC data becomes available.

Bacterial Resistance Mechanisms

The emergence of resistance is a significant challenge in antibiotic development. For 3-chloro-D-alanine, a key resistance mechanism has been identified in Staphylococcus aureus. This involves a specific mutation in the gene encoding D-alanine aminotransferase (Dat). A single nucleotide polymorphism (C539T) in the dat gene results in a serine to phenylalanine substitution at position 180 (S180F) of the enzyme.[7] This altered enzyme, Dat-S180F, appears to promote the dissociation of the 3-chloro-D-alanine-PLP adduct, effectively inactivating the inhibitor and conferring resistance.[8]

Another potential mechanism of resistance involves the enzymatic degradation of 3-chloro-D-alanine. Some bacteria, such as Pseudomonas putida, possess an enzyme called 3-chloro-D-alanine dehydrochlorinase, which catalyzes the conversion of 3-chloro-D-alanine to pyruvate, ammonia, and chloride, thereby detoxifying the compound.[9][10]

Experimental Protocols for Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of 3-chloro-D-alanine against a bacterial strain is determined using the broth microdilution method as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12]

Protocol:

-

Preparation of 3-Chloro-D-alanine Stock Solution: Prepare a stock solution of 3-chloro-D-alanine in an appropriate solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL. Filter-sterilize the solution using a 0.22 µm filter.

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar medium.

-

Inoculate a single colony into cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.5 (corresponding to approximately 5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.

-

-

Preparation of Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the 3-chloro-D-alanine stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution of 3-chloro-D-alanine across the plate by transferring 100 µL from one well to the next.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.

-

Include a growth control (no inhibitor) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC: The MIC is the lowest concentration of 3-chloro-D-alanine that completely inhibits visible bacterial growth.

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Enzyme Kinetics Assay for Alanine Racemase Inhibition

The inhibition of alanine racemase by 3-chloro-D-alanine can be quantified by determining the inhibition constant (Ki). This assay typically involves monitoring the conversion of L-alanine to D-alanine in the presence of the inhibitor.

Protocol: Due to the irreversible nature of the inhibition, a time-dependent inactivation assay is most appropriate.

-

Enzyme and Reagents:

-

Purified alanine racemase.

-

L-alanine (substrate).

-

3-Chloro-D-alanine (inhibitor).

-

D-amino acid oxidase (coupling enzyme).

-

Horseradish peroxidase (HRP).

-

Amplex Red (or a similar HRP substrate).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

-

Assay Procedure:

-

Pre-incubate alanine racemase with various concentrations of 3-chloro-D-alanine in the assay buffer for different time intervals.

-

Initiate the reaction by adding L-alanine to the pre-incubation mixture.

-

Immediately add the coupling enzymes (D-amino acid oxidase and HRP) and the HRP substrate.

-

Monitor the increase in fluorescence or absorbance over time using a plate reader. The rate of the reaction is proportional to the amount of active alanine racemase remaining.

-

-

Data Analysis:

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration.

-

The apparent first-order rate constant of inactivation (k_obs) is determined from the slope of this plot.

-

Plot the reciprocal of k_obs versus the reciprocal of the inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibition constant (Ki).

-

In Vivo Efficacy and Therapeutic Potential

Studies in murine models have demonstrated the in vivo efficacy of 3-chloro-D-alanine against infections caused by Diplococcus pneumoniae, Streptococcus pyogenes, and Escherichia coli.[1][4] These findings underscore its potential as a therapeutic agent. However, comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies are necessary to fully evaluate its clinical potential. Key parameters such as absorption, distribution, metabolism, excretion, and toxicity need to be thoroughly investigated to establish a safe and effective dosing regimen.

Conclusion and Future Directions

3-Chloro-D-alanine represents a promising scaffold for the development of novel antibacterial agents. Its dual-targeting mechanism of action against two essential enzymes in the peptidoglycan synthesis pathway is a significant advantage. Further research should focus on:

-

Lead Optimization: Modifying the structure of 3-chloro-D-alanine to improve its potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Inhibition Constants: Determining the precise Ki values for the inhibition of both alanine racemase and D-alanine:D-alanine ligase to better understand its inhibitory profile.

-

Comprehensive In Vivo Studies: Conducting detailed PK/PD and toxicology studies to assess its safety and efficacy in preclinical models.

-

Overcoming Resistance: Investigating strategies to circumvent known resistance mechanisms, such as the development of combination therapies.

By addressing these key areas, the full therapeutic potential of 3-chloro-D-alanine and its derivatives can be realized in the ongoing battle against antibiotic resistance.

References

- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloroalanine - Wikipedia [en.wikipedia.org]

- 3. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A D-alanine aminotransferase S180F substitution confers resistance to β-chloro-D-alanine in Staphylococcus aureus via antibiotic inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. 3-chloro-D-alanine dehydrochlorinase - Wikipedia [en.wikipedia.org]

- 10. 3-chloro-D-alanine dehydrochlorinase activity | Semantic Scholar [semanticscholar.org]

- 11. EUCAST: MIC Determination [eucast.org]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

enzymatic degradation of 3-chloro-D-alanine by dehydrochlorinase

An In-depth Technical Guide to the Enzymatic Degradation of 3-Chloro-D-alanine by Dehydrochlorinase

Authored by: Gemini, Senior Application Scientist

Preamble: The Significance of a Specialized Dehalogenation

In the landscape of microbial metabolism and enzymology, the detoxification of xenobiotic compounds represents a critical survival mechanism and a fertile ground for biotechnological innovation. 3-chloro-D-alanine, an unnatural amino acid, poses a significant threat to many bacteria due to its ability to inhibit essential enzymes involved in cell wall synthesis, such as alanine racemase.[1][2] However, certain microorganisms have evolved a sophisticated enzymatic defense: 3-chloro-D-alanine dehydrochlorinase. This enzyme does not merely sequester or modify the toxic compound; it catalyzes a definitive degradation, rendering it harmless.

This guide provides a comprehensive technical overview of this fascinating enzymatic process. We will dissect the enzyme's structure and function, elucidate its catalytic mechanism, provide field-tested experimental protocols for its study, and explore its broader biological and industrial relevance. This document is intended for researchers, biochemists, and drug development professionals who require a deep, mechanistic understanding of this specialized carbon-halide lyase.

Section 1: The Catalyst - 3-chloro-D-alanine Dehydrochlorinase (EC 4.5.1.2)

The central player in this metabolic drama is 3-chloro-D-alanine dehydrochlorinase, an enzyme that efficiently catalyzes the decomposition of its namesake substrate.

Classification and Provenance

3-chloro-D-alanine dehydrochlorinase is classified as a lyase , specifically a carbon-halide lyase .[3] Its systematic name is 3-chloro-D-alanine chloride-lyase (deaminating; pyruvate-forming) .[3] This enzyme is not ubiquitous; its presence is a specific adaptation. It has been notably isolated and characterized from bacteria, such as Pseudomonas putida CR 1-1, that exhibit resistance to high concentrations of 3-chloro-D-alanine.[4][5] The expression of this enzyme is often inducible, meaning its synthesis is significantly upregulated in the presence of its substrate, 3-chloro-D-alanine, highlighting its role as a specific detoxification agent.[5]

Molecular Architecture and Key Features

Understanding the enzyme's structure is fundamental to comprehending its function. Through purification and characterization studies, a clear picture of its architecture has emerged.[5]

-

Quaternary Structure : The functional enzyme is a homodimer, composed of two identical subunits.[5]

-

Molecular Weight : The total molecular weight of the holoenzyme is approximately 76,000 Daltons, with each subunit contributing about 38,000 Daltons.[5]

-

Essential Cofactor : The enzyme's catalytic activity is critically dependent on pyridoxal 5'-phosphate (PLP) , a versatile cofactor derived from vitamin B6. The holoenzyme binds two molecules of PLP per molecule of the dimeric enzyme.[3][5] The PLP is responsible for the characteristic yellow color of the purified enzyme, which exhibits an absorption maximum at 418 nm.[5]

| Property | Value | Source |

| Enzyme Commission No. | 4.5.1.2 | [3] |

| Systematic Name | 3-chloro-D-alanine chloride-lyase (deaminating) | [3] |